3-Iodo-1-(phenylsulfonyl)indole
Overview
Description
“3-Iodo-1-(phenylsulfonyl)indole” is a chemical compound used as a pharmaceutical intermediate . It is a pale cream to cream powder .
Synthesis Analysis
The synthesis of 3-Iodo-1-(phenylsulfonyl)indoles can be achieved through electrophilic substitution reactions of indoles . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . An alternative route to 3-iodo-1-(phenylsulfonyl)indoles is by electrophilic mercuration, followed by iodinolysis .
Chemical Reactions Analysis
The indole ring in 3-Iodo-1-(phenylsulfonyl)indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .
Physical And Chemical Properties Analysis
3-Iodo-1-(phenylsulfonyl)indole is a pale cream to cream powder . It is insoluble in water . It is light-sensitive and should be stored in a dark place . It is incompatible with oxidizing agents .
Scientific Research Applications
Synthesis of Indole Derivatives
- Masked 2,3-Diaminoindoles : A study has developed a three-step synthesis of masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole, highlighting the compound's utility in generating unstable diaminoindoles, which can be trapped with α-dicarbonyl compounds to yield pyrazinoindoles (Mannes, Onyango, & Gribble, 2016).
- Synthesis of Furoindoles : Research has shown the preparation of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole, demonstrating a synthetic pathway that could be valuable in medicinal chemistry (Gribble, Jiang, & Liu, 2002).
- Copper-Catalyzed Cyclization : A synthetic route for creating 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via copper-catalyzed cyclization has been developed, showcasing the compound's versatility in introducing trifluoromethyl groups, which are significant in drug design (López et al., 2017).
Structural and Chemical Investigations
- Crystal Structures : Several studies have elucidated the crystal structures of 1-(phenylsulfonyl)indole derivatives, providing insight into their geometric and electronic properties, which are crucial for understanding their reactivity and potential applications in material science and pharmaceuticals (Jasinski, Rinderspacher, & Gribble, 2009).
- Organocuprate Nucleophiles : Research on bis(phenylsulfonyl)-1H-indole demonstrates its reactivity towards nucleophilic attack, particularly with organocuprate nucleophiles, highlighting its potential in synthetic organic chemistry for creating 3-substituted indoles (Gribble et al., 2010).
Safety And Hazards
Future Directions
The future directions for the study of 3-Iodo-1-(phenylsulfonyl)indole and similar compounds involve more economic and environmentally benign procedures, achieving enantioselectivity, and exploration of solid-phase methods applicable to combinatorial approaches in synthesis . The hope is that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYWOZYEMLEJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448613 | |
Record name | 3-Iodo-1-(phenylsulfonyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-(phenylsulfonyl)indole | |
CAS RN |
80360-14-1 | |
Record name | 3-Iodo-1-(phenylsulfonyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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